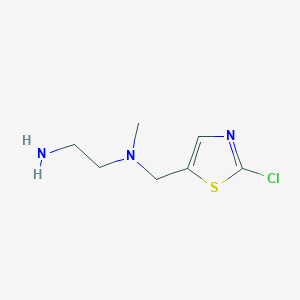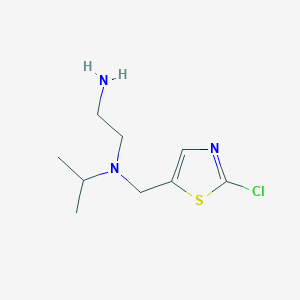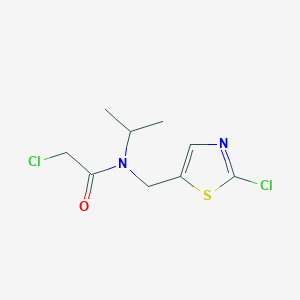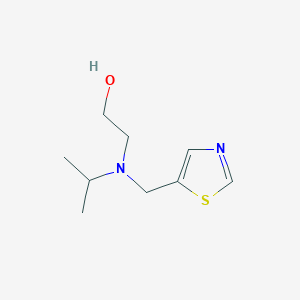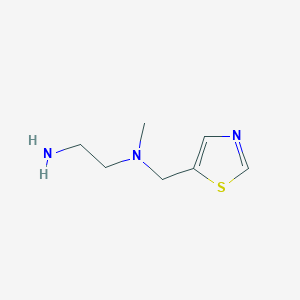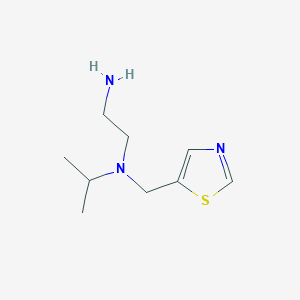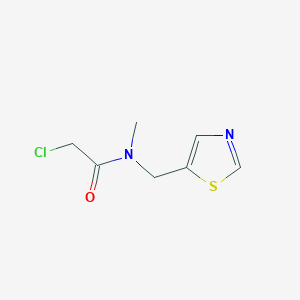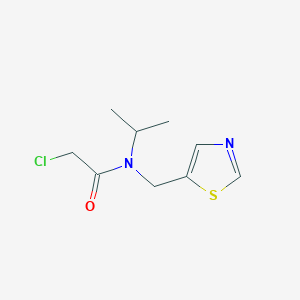
2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide typically involves the reaction of thiazole derivatives with chloroacetyl chloride and isopropylamine. The general synthetic route can be summarized as follows:
Formation of Thiazole Derivative: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Chlorination: The thiazole derivative is then chlorinated using chloroacetyl chloride in the presence of a base like triethylamine to form the chloroacetylated intermediate.
Amidation: The chloroacetylated intermediate is reacted with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiazole derivatives.
Agrochemicals: Used in the development of pesticides and herbicides, leveraging its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The thiazole ring can interact with biological macromolecules, affecting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound with a simple thiazole ring structure.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, used in various applications including dyes and pharmaceuticals.
Isothiazole: An isomer of thiazole with the sulfur and nitrogen atoms in different positions.
Uniqueness
2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and isopropyl groups enhances its reactivity and potential bioactivity compared to simpler thiazole derivatives .
Eigenschaften
IUPAC Name |
2-chloro-N-propan-2-yl-N-(1,3-thiazol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2OS/c1-7(2)12(9(13)3-10)5-8-4-11-6-14-8/h4,6-7H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNOSCIIDSZYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=CS1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7927113.png)
![[Cyclopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7927119.png)
![[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7927126.png)
![[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7927131.png)
![2-[(2-Chloro-thiazol-5-ylmethyl)-amino]-ethanol](/img/structure/B7927133.png)
![2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7927140.png)
